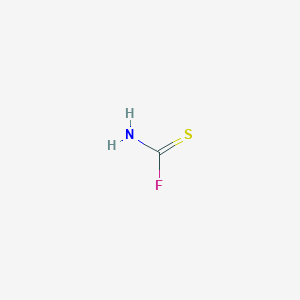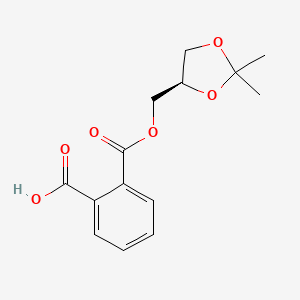
(R)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a dioxolane ring through a methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Methoxycarbonylation: The dioxolane ring is then subjected to methoxycarbonylation using methyl chloroformate and a base such as triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the methoxycarbonylated dioxolane with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dioxolane ring and methoxycarbonyl group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)phenylacetic acid
- ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzamide
Uniqueness
Compared to similar compounds, ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid stands out due to its specific structural arrangement, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.
属性
分子式 |
C14H16O6 |
|---|---|
分子量 |
280.27 g/mol |
IUPAC 名称 |
2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-14(2)19-8-9(20-14)7-18-13(17)11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)/t9-/m0/s1 |
InChI 键 |
PCLHPOXWGFYRRM-VIFPVBQESA-N |
手性 SMILES |
CC1(OC[C@@H](O1)COC(=O)C2=CC=CC=C2C(=O)O)C |
规范 SMILES |
CC1(OCC(O1)COC(=O)C2=CC=CC=C2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
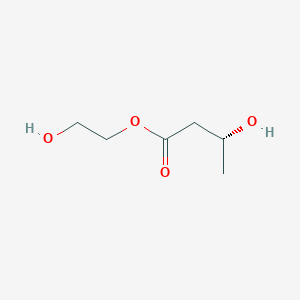
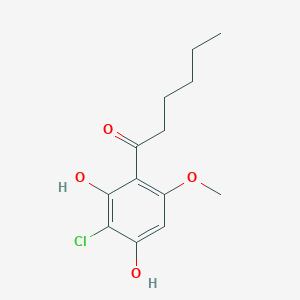
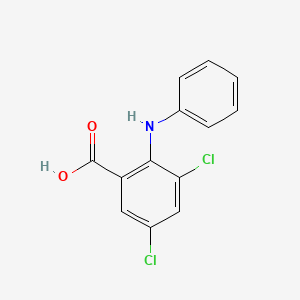
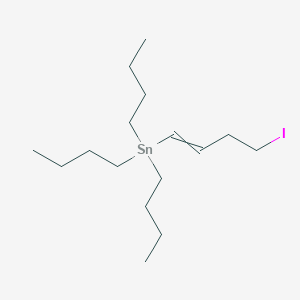
![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)
![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)
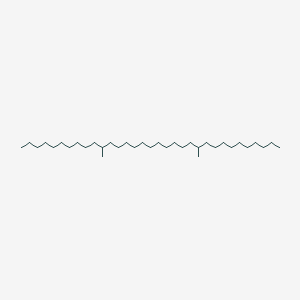
![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)
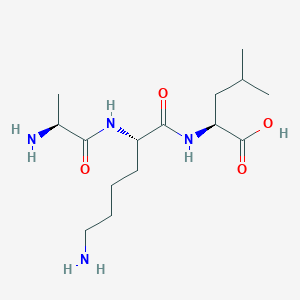
![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)
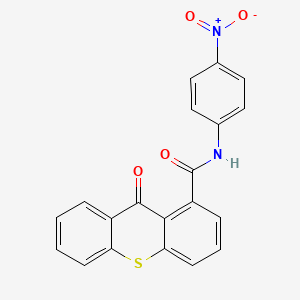
![2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate](/img/structure/B14260782.png)
